N,N'-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with chlorophenyl and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple stepsThe reaction conditions often require the use of solvents like chloroform and catalysts to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The thiadiazole group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the chlorophenyl rings can be reduced to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole group can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its use as an antithyroid drug and its potential in cancer treatment.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For example, its potential antithyroid activity is attributed to its ability to interfere with thyroid hormone synthesis .
Comparison with Similar Compounds
Similar Compounds
Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)iodonium pentaiodide: This compound shares the thiadiazole group and has similar chemical properties.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl) ethyl sulfide: Another compound with a thiadiazole group, used in glutamine metabolism intervention.
Uniqueness
N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of chlorophenyl and thiadiazole groups on a triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H13Cl2N7S2 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-N,4-N-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H13Cl2N7S2/c1-10-26-27-18(28-10)29-17-24-15(21-13-6-2-11(19)3-7-13)23-16(25-17)22-14-8-4-12(20)5-9-14/h2-9H,1H3,(H2,21,22,23,24,25) |
InChI Key |
MSTLDBVWEBIBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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